benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate
Overview
Description
Preparation Methods
The synthesis of S 9947 involves several steps, including the formation of the carbamate linkage and the incorporation of the pyridine moiety. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the coupling of phenylmethyl and pyridin-2-ylethylcarbamoyl groups .
Chemical Reactions Analysis
S 9947 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
S 9947 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the properties and functions of Kv1.5/IKur channels.
Biology: The compound is utilized in biological research to investigate the role of potassium channels in cellular processes.
Medicine: S 9947 is explored for its potential therapeutic applications in treating cardiac arrhythmias due to its ability to block specific potassium channels.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
S 9947 exerts its effects by blocking the Kv1.5/IKur channels, which are involved in the regulation of cardiac potassium currents. By inhibiting these channels, S 9947 can modulate the electrical activity of cardiac cells, thereby affecting heart rhythm. The molecular targets of S 9947 include the Kv1.5 and IKur channels, and the pathways involved are related to the regulation of cardiac excitability .
Comparison with Similar Compounds
S 9947 is unique in its dual inhibitory effect on both cloned and native cardiac potassium currents. Similar compounds include:
4-Aminopyridine: Another potassium channel blocker, but with different specificity and applications.
Dofetilide: A class III antiarrhythmic agent that also targets potassium channels but with a different mechanism of action.
Amiodarone: A widely used antiarrhythmic drug that affects multiple ion channels, including potassium channels
S 9947 stands out due to its specific targeting of Kv1
Properties
IUPAC Name |
benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(31-19-17-24-13-8-9-18-30-24)27-16-7-6-15-26(27)25-14-5-4-12-23(25)20-32-29(34)35-21-22-10-2-1-3-11-22/h1-16,18H,17,19-21H2,(H,31,33)(H,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOLVFLAXFXKBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCCC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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